2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(4-bromo-2-fluorophenyl)acetamide
Overview
Description
2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(4-bromo-2-fluorophenyl)acetamide is a heterocyclic compound that belongs to the oxadiazole family. Oxadiazoles are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound, in particular, has garnered interest due to its unique structural features and potential therapeutic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(4-bromo-2-fluorophenyl)acetamide typically involves multiple steps:
Formation of 5-benzyl-1,3,4-oxadiazole-2-thione: This intermediate is synthesized by reacting phenyl acetic acid with thiosemicarbazide in the presence of phosphorus oxychloride (POCl₃).
Substitution Reaction: The final step involves the substitution of the acetamide intermediate with 4-bromo-2-fluoroaniline to yield the target compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the acetamide moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced oxadiazole derivatives.
Substitution: Various substituted acetamide derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(4-bromo-2-fluorophenyl)acetamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound inhibits enzymes such as alkaline phosphatase by binding to their active sites.
Protein Binding: It can bind to proteins involved in cellular signaling pathways, thereby modulating their activity.
DNA Interaction: The compound has been shown to interact with DNA, potentially affecting gene expression and cellular functions.
Comparison with Similar Compounds
Similar Compounds
5-benzyl-1,3,4-oxadiazole-2-thione: A precursor in the synthesis of the target compound.
4-bromo-2-fluoroaniline: Another precursor used in the final substitution step.
Raltegravir: An antiretroviral drug containing the 1,3,4-oxadiazole core.
Zibotentan: An anticancer agent with a similar oxadiazole structure.
Uniqueness
2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(4-bromo-2-fluorophenyl)acetamide stands out due to its unique combination of structural features, including the oxadiazole ring, benzyl group, and bromo-fluoro substitution. This combination imparts distinct biological activities and potential therapeutic applications.
Properties
IUPAC Name |
2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(4-bromo-2-fluorophenyl)acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrFN3O2S/c18-12-6-7-14(13(19)9-12)20-15(23)10-25-17-22-21-16(24-17)8-11-4-2-1-3-5-11/h1-7,9H,8,10H2,(H,20,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCFIEPRKVDUHNY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NN=C(O2)SCC(=O)NC3=C(C=C(C=C3)Br)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrFN3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.